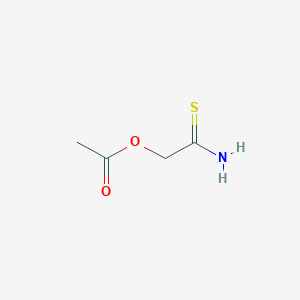![molecular formula C13H12N2O3S B2878101 2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid CAS No. 446831-10-3](/img/structure/B2878101.png)
2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid (2APTACA) is a compound of interest in the field of chemistry and biochemistry. It has been studied for its potential applications in biomedicine, and its synthesis and mechanism of action have been investigated in detail.
Applications De Recherche Scientifique
Bioactive Molecules and Anticancer Agents
Phenolic Acids and Derivatives
Phenolic acids, such as Chlorogenic Acid (CGA), have demonstrated a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. CGA, found in green coffee extracts and tea, plays roles in modulating lipid metabolism and glucose, offering potential therapeutic benefits in managing diseases like cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Cinnamic Acid Derivatives
Cinnamic acid and its derivatives have received attention in medicinal research for their anticancer potential. These compounds, through various chemical reactions, have been explored for traditional and synthetic antitumor agents, underscoring the underutilized potential of cinnamic acid derivatives in cancer treatment (De, Baltas, & Bedos-Belval, 2011).
Environmental and Industrial Applications
Biodegradation and Environmental Impact
Studies on compounds like 2,4-D herbicide toxicity and the biodegradation of aromatic compounds by Escherichia coli highlight the environmental impact and biotechnological applications of chemical compounds in addressing pollution and improving ecological health (Zuanazzi, Ghisi, & Oliveira, 2020); (Díaz, Ferrández, Prieto, & García, 2001).
Chemical Synthesis and Structural Properties
Research into the synthesis and structural properties of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, reveals the complexity and potential of chemical synthesis in creating compounds with specific desired properties, showcasing the depth of chemical research and its applications in various scientific fields (Issac & Tierney, 1996).
Propriétés
IUPAC Name |
2-[(2-amino-5-phenylthiophene-3-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c14-12-9(13(18)15-7-11(16)17)6-10(19-12)8-4-2-1-3-5-8/h1-6H,7,14H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHLXNADPODFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878018.png)






![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2878028.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2878029.png)




